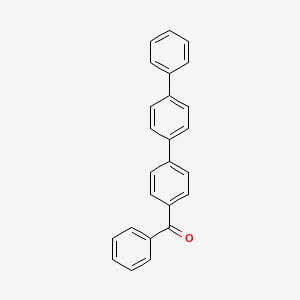
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- is a complex organic compound with the molecular formula C27H33N3O6S3 It is known for its unique structure, which includes a tetraazacyclododecane ring substituted with sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong bases and sulfonylating agents to introduce the sulfonyl groups at specific positions on the tetraazacyclododecane ring. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential as a chelating agent in biological systems.
Medicine: Research explores its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- involves its ability to form stable complexes with metal ions. This chelation process is crucial for its applications in catalysis and drug delivery. The molecular targets and pathways involved include interactions with metal ions and biological macromolecules, facilitating various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The parent compound without sulfonyl substitutions.
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-: A similar compound with three sulfonyl groups but lacking the fourth methylsulfonyl group.
Uniqueness
1,4,7,10-Tetraazacyclododecane, 1,4,7-tris((4-methylphenyl)sulfonyl)-10-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise control over metal ion coordination and reactivity.
Propiedades
Número CAS |
99892-20-3 |
|---|---|
Fórmula molecular |
C30H40N4O8S4 |
Peso molecular |
712.9 g/mol |
Nombre IUPAC |
1,4,7-tris-(4-methylphenyl)sulfonyl-10-methylsulfonyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C30H40N4O8S4/c1-25-5-11-28(12-6-25)44(37,38)32-19-17-31(43(4,35)36)18-20-33(45(39,40)29-13-7-26(2)8-14-29)22-24-34(23-21-32)46(41,42)30-15-9-27(3)10-16-30/h5-16H,17-24H2,1-4H3 |
Clave InChI |
RJMQVHXXWWNHDB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)
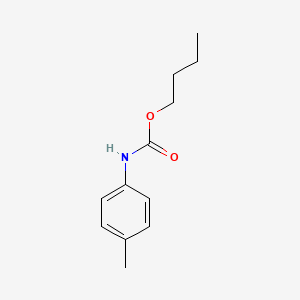




![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

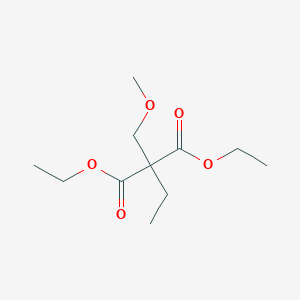
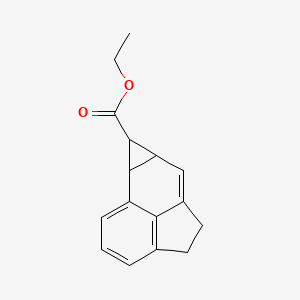

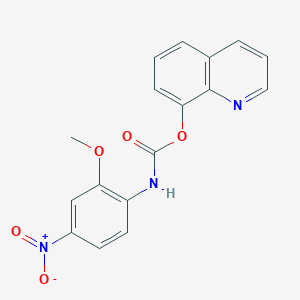
![4-[(4-bromophenyl)diazenyl]-N-ethyl-N-methylaniline](/img/structure/B11958372.png)
